molecular formula C13H11ClFN3S B2602931 1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole CAS No. 1006333-06-7

1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

Cat. No.: B2602931
CAS No.: 1006333-06-7
M. Wt: 295.76
InChI Key: POFGQCHADGJBIS-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a specialized chemical building block designed for advanced research and development. Its core value lies in the strategic combination of a halogenated benzyl group and a reactive isothiocyanate function on a pyrazole scaffold. The isothiocyanate group (-N=C=S) is a highly versatile handle for synthesizing a wide range of thiourea derivatives, which are privileged structures in medicinal chemistry and crop science research . This molecular architecture, featuring the 2-chloro-6-fluorobenzyl moiety, is frequently employed in the synthesis of novel active ingredients. The structural motif is common in the exploration of new agrochemicals, particularly fungicides and pesticides, where it contributes to the molecule's ability to interact with biological targets . As a research tool, this compound enables scientists to efficiently generate diverse compound libraries by reacting the isothiocyanate group with various nucleophiles, such as amines, to study structure-activity relationships. This makes it invaluable for hit-to-lead optimization campaigns in drug discovery and for developing novel solutions for crop protection. The compound is strictly for research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-11(14)4-3-5-12(10)15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFGQCHADGJBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be prepared by chlorination of 2-chloro-6-fluorotoluene under illumination.

    Synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3,5-dimethylpyrazole under basic conditions.

    Introduction of the isothiocyanate group: The final step involves the reaction of the pyrazole derivative with thiophosgene or another suitable isothiocyanate reagent to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic or neutral conditions.

    Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used.

    Coupling reactions: Palladium catalysts, boronic acids, and suitable bases are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to the modification of protein function. This can result in the inhibition of enzyme activity, alteration of signaling pathways, and other biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Pyrazole vs. Piperazine : The structurally related 1-(2-chloro-6-fluorobenzyl)piperazine (MW 228.69) shares the same benzyl substituent but lacks the pyrazole ring’s aromaticity and isothiocyanate functionality. Piperazine derivatives are often used as ligands or bases, whereas pyrazoles are more commonly employed in coordination chemistry due to their ability to form stable metal complexes .
  • Pyrazolium Salts : Aryl-substituted 3,5-dimethylpyrazolium salts with BF₄⁻ anions demonstrate higher electrochemical stability compared to Cl⁻ or PF₆⁻ analogs. The target compound’s isothiocyanate group may confer distinct redox properties compared to ionic pyrazolium systems .

Functional Group Reactivity

The isothiocyanate group in the target compound contrasts with other functional groups in analogs:

  • Cyanoacetyl Derivatives: Compounds like 1-(2-cyanoacetyl)-3,5-dimethyl-1H-pyrazole are intermediates in synthesizing benzothiazolopyrimidine conjugates. The isothiocyanate group’s electrophilicity may enable nucleophilic addition reactions, unlike the cyano group’s role in cyclization .
  • Sulfanyl Derivatives : Sulfanyl pyrazoles in Pd/Pt complexes rely on sulfur’s coordination capacity, whereas isothiocyanate may participate in thiourea formation or protein conjugation .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Functional Group Notable Properties
Target Compound 2-Cl-6-F-benzyl, 3,5-dimethyl 299.78 (est.) Isothiocyanate Reactive, potential for covalent binding
N,N'-Pt(II) Cyclohexyl Complex Cyclohexylsulfanyl ~800 (est.) Sulfanyl, Pt(II) High cytotoxicity (Jurkat, K562 cells)
1-(2-Cl-6-F-benzyl)piperazine 2-Cl-6-F-benzyl 228.69 Piperazine Ligand/base applications
4-(2-Cl-6-F-benzyl)-3,5-dimethyl-1H-pyrazole 2-Cl-6-F-benzyl 238.69 None Reference for benzyl-substituted pyrazoles

Research Outlook

Further studies should focus on:

  • Cytotoxicity Screening : Testing the target compound against cancer cell lines to compare with sulfanyl-metal complexes .
  • Stability Studies : Assessing the reactivity of the isothiocyanate group under physiological conditions.

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H12ClFN3S\text{C}_{12}\text{H}_{12}\text{Cl}\text{F}\text{N}_3\text{S}

This structure features a pyrazole ring substituted with isothiocyanate and halogenated benzyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing isothiocyanate groups exhibit notable antimicrobial properties. For instance, a study demonstrated that various pyrazole derivatives showed significant activity against bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL . The presence of the isothiocyanate moiety enhances the compound's ability to disrupt microbial cell membranes.

Antifungal Activity

In vitro studies have shown that certain pyrazole derivatives possess antifungal properties. For example, compounds similar to this compound were effective against Candida albicans and other fungal pathogens . The mechanism is thought to involve inhibition of fungal cell wall synthesis.

Anticancer Activity

Recent investigations into the anticancer potential of pyrazole derivatives have yielded promising results. A study reported that specific pyrazole compounds exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the efficacy of various pyrazole derivatives against multidrug-resistant bacterial strains. The results indicated that this compound showed superior activity compared to standard antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .
  • Anticancer Mechanism : In a separate study focusing on its anticancer properties, the compound was tested against breast cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Activity Type Tested Organisms/Cell Lines Concentration (µg/mL) Effectiveness
AntimicrobialE. coli, S. aureus40Significant
AntifungalCandida albicans50Moderate
AnticancerHeLa, MCF-7VariesDose-dependent

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR : Identify substituent environments (e.g., aromatic protons from the benzyl group at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm). Coupling patterns (e.g., doublets for fluorinated aromatic protons) confirm substitution positions .
    • ¹³C NMR : Detect carbonyl (δ 160–180 ppm) and thiocyanate (δ 120–130 ppm) carbons.
  • IR : Confirm the -NCS group via a sharp peak at ~2050–2150 cm⁻¹ .
  • XRD : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds involving the isothiocyanate group). Compare with isostructural analogs (e.g., chloro vs. bromo derivatives) to infer steric/electronic effects .

How can molecular docking studies be designed to evaluate the interaction of this compound with potential biological targets, and what software/parameters are optimal?

Advanced Research Question

  • Target Selection : Prioritize enzymes with known pyrazole affinity (e.g., cyclooxygenase-2, kinases) based on structural analogs .
  • Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for flexibility.
  • Parameters :
    • Grid box size: Cover the active site (e.g., 25 ų for COX-2).
    • Docking poses: Rank by binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions with catalytic residues (e.g., Arg120 in COX-2) .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

What strategies are recommended for resolving contradictions in reported biological activity data for structurally similar pyrazole derivatives?

Advanced Research Question
Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., chloro vs. fluoro) alter lipophilicity and target binding. Use SAR studies to isolate substituent effects .
  • Assay conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) and include positive controls (e.g., ciprofloxacin) .
  • Data normalization : Express activity as % inhibition relative to a reference compound. Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies .

What are the key considerations in designing structure-activity relationship (SAR) studies for this compound, particularly regarding the chloro-fluorobenzyl and isothiocyanate substituents?

Advanced Research Question

  • Substituent effects :
    • Chloro-fluorobenzyl : Assess steric bulk and electron-withdrawing effects on target binding. Compare with analogs lacking halogens or with alternative substituents (e.g., methyl) .
    • Isothiocyanate : Evaluate its role as a hydrogen-bond acceptor or covalent modifier (e.g., via Michael addition to cysteine residues) .
  • Methodology :
    • Synthesize analogs with systematic substituent variations.
    • Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with computational descriptors (e.g., LogP, polar surface area) .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to identify dominant physicochemical drivers of activity .

How can stability issues related to the isothiocyanate group be mitigated during long-term storage or biological assays?

Basic Research Question

  • Storage : Store at -20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent hydrolysis. Monitor purity via HPLC every 3 months .
  • Assay conditions : Use buffered solutions (pH 7.4) at 4°C for short-term experiments. For prolonged assays, add stabilizers (e.g., 1 mM DTT) to reduce oxidative degradation .

What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties, such as metabolic stability or membrane permeability?

Advanced Research Question

  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes .
  • Permeability : Conduct Caco-2 cell monolayer assays. Calculate apparent permeability (Papp) and efflux ratio (Papp B→A / Papp A→B). Values >5 × 10⁻⁶ cm/s suggest high absorption potential .
  • Plasma protein binding : Use equilibrium dialysis; >90% binding may limit bioavailability .

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